Enantiomeric Purity >99% ee via Enzymatic Resolution Distinguishes (1R,2S) from Racemic and Other Stereoisomers
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate can be reliably prepared with an enantiomeric excess of >99% ee using enzymatic methods, such as lipase-catalyzed enantioselective hydrolysis of a racemic acetate or carbonyl reductase-catalyzed asymmetric reduction [1]. In contrast, racemic ethyl 2-hydroxycyclopentanecarboxylate (common CAS 54972-10-0) and other stereoisomers lack this defined stereochemical identity. This high enantiomeric purity is essential for generating enantiopure chiral building blocks, ensuring the stereochemical integrity of subsequent synthetic steps.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic ethyl 2-hydroxycyclopentanecarboxylate: 0% ee (equimolar mixture of enantiomers) |
| Quantified Difference | Absolute enantiomeric purity vs. undefined mixture |
| Conditions | Lipase-catalyzed enantioselective hydrolysis (Lipase PS) or carbonyl reductase (Chiralscreen® OH-E001) [1] |
Why This Matters
Ensures stereochemical fidelity in downstream asymmetric transformations, preventing the formation of diastereomeric mixtures that compromise the synthesis of enantiopure pharmaceuticals.
- [1] K. Kuwata, R. Fujita, K. Hanaya, S. Higashibayashi, T. Sugai. Tetrahedron: Asymmetry, 2017, 28(7), 964-968. View Source
